9H-Fluoren-9-ol
Overview
Description
Mechanism of Action
Target of Action
It has been identified as a weak dopamine reuptake inhibitor with an ic50 of 9 μm , which suggests that it may interact with dopamine transporters in the brain .
Mode of Action
The exact mode of action of 9H-Fluoren-9-ol is still unknown . Its lipophilicity (LogP 2.4) is higher than that of drugs like modafinil (LogP 1.7) and amphetamine (LogP 1.8), suggesting that it may penetrate the blood-brain barrier more readily . As a dopamine reuptake inhibitor, it could potentially increase the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission .
Biochemical Pathways
Given its role as a dopamine reuptake inhibitor, it is likely to impact dopaminergic pathways in the brain .
Pharmacokinetics
Its high lipophilicity suggests that it may have good absorption and distribution profiles, particularly in crossing the blood-brain barrier .
Result of Action
This compound has been reported to be more effective than modafinil at promoting wakefulness in mice over a 4-hour period . This suggests that it may have potential as a next-generation anti-drowsiness drug .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is insoluble in water , which could impact its bioavailability and distribution in aquatic environments . Additionally, it is toxic to aquatic organisms, including algae, bacteria, and crustaceans .
Biochemical Analysis
Biochemical Properties
9H-Fluoren-9-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable enzyme that interacts with this compound is fluoren-9-ol dehydrogenase, which catalyzes the oxidation of this compound to fluorenone, utilizing NAD+ or NADP+ as cofactors . This reaction is crucial in the degradation pathway of fluorene, a polycyclic aromatic hydrocarbon. Additionally, this compound has been identified as a weak dopamine reuptake inhibitor, suggesting potential interactions with dopamine transporters and receptors .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving dopamine signaling due to its reuptake inhibition properties . This can lead to alterations in neurotransmitter levels and subsequent changes in gene expression and cellular metabolism. Furthermore, this compound has been studied for its potential wake-promoting effects, indicating its impact on neuronal cells and their function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. Its interaction with fluoren-9-ol dehydrogenase involves the binding of the hydroxy group to the active site of the enzyme, facilitating the oxidation process . Additionally, as a dopamine reuptake inhibitor, this compound binds to dopamine transporters, preventing the reabsorption of dopamine into presynaptic neurons . This results in increased dopamine availability in the synaptic cleft, enhancing dopaminergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions but can degrade under prolonged exposure to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells, where it continues to influence dopamine signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to promote wakefulness and enhance cognitive function without significant adverse effects . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and potential carcinogenicity . These findings highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the degradation of fluorene. The enzyme fluoren-9-ol dehydrogenase catalyzes the conversion of this compound to fluorenone, which is further metabolized through various oxidative and reductive reactions . These pathways are essential for the detoxification and elimination of fluorene and its derivatives from biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters. Its lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues . The compound’s distribution is influenced by its binding to plasma proteins and its affinity for cellular transporters involved in dopamine reuptake .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and lipid membranes. Its lipophilicity facilitates its integration into cellular membranes, where it can interact with membrane-bound proteins and receptors . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, influencing its activity and function .
Preparation Methods
Fluorenol can be synthesized through the reduction of fluorenone. One common method involves dissolving fluorenone in warm ethanol and adding a reducing reagent, such as sodium borohydride, in methanol. The reaction proceeds with a color change from yellow (fluorenone) to white (fluorenol). The product is then precipitated by adding water and neutralized with hydrochloric acid . This method yields a high purity product with a melting point of 153°C .
Chemical Reactions Analysis
Fluorenol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, fluorenol can be oxidized to fluorenone using oxidizing agents like sodium hypochlorite in an acidic environment . The compound can also participate in substitution reactions, where the hydroxy group can be replaced by other functional groups under specific conditions . Major products from these reactions include fluorenone and substituted fluorenes .
Scientific Research Applications
Fluorenol has diverse applications in scientific research. It is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . In the pharmaceutical industry, fluorenol is investigated as a wake-promoting agent and a potential anti-drowsiness drug . It also serves as a weak dopamine reuptake inhibitor, making it a subject of interest in neuropharmacology . Additionally, fluorenol is used in the study of environmental toxicology due to its toxicity to aquatic organisms .
Comparison with Similar Compounds
Fluorenol is often compared to other compounds like modafinil and amphetamine due to its wake-promoting properties. Unlike modafinil, fluorenol is a weaker dopamine reuptake inhibitor and shows no affinity for cytochrome P450 2C19 . This makes it potentially less addictive and less likely to interact with other drugs metabolized by this enzyme . Similar compounds include fluorenone, modafinil, and amphetamine .
Properties
IUPAC Name |
9H-fluoren-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMVESZOYKHDBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052683 | |
Record name | Fluoren-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream-colored powder; [Alfa Aesar MSDS] | |
Record name | 9-Hydroxyfluorene | |
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CAS No. |
1689-64-1 | |
Record name | Fluoren-9-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1689-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fluoren-9-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689641 | |
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Record name | 9H-Fluoren-9-ol | |
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Record name | 9H-Fluoren-9-ol | |
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Record name | Fluoren-9-ol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluoren-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.345 | |
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Record name | 9-HYDROXYFLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV0Q72R613 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of Fluorenol is C13H10O and its molecular weight is 182.22 g/mol.
ANone: Fluorenol can be characterized using various spectroscopic methods:
- NMR Spectroscopy: 1H and 13C NMR can provide detailed information about the structure and conformation of Fluorenol and its derivatives. [, ]
- IR Spectroscopy: IR spectroscopy is useful for identifying functional groups, such as the hydroxyl group in Fluorenol. The presence of hydrogen bonding can also be investigated using IR. [, ]
- UV/Vis Spectroscopy: UV/Vis spectroscopy is helpful in studying the electronic structure and transitions of Fluorenol, especially in the context of its photochemical properties and aggregation behavior. [, , , ]
ANone: Fluorenol derivatives demonstrate varying stability depending on their substituents and the surrounding environment. For instance, 9-(o-tert-butylphenyl)fluorene and 9-(o-tert-butylphenyl)-9-fluorenol maintain their specific rotameric structures both in solution and crystalline form, unlike their isopropyl counterparts. [] Additionally, the stability of fluorenyl cations, important intermediates in Fluorenol photochemistry, is influenced by factors like solvent properties and the presence of dimethylamino-substituents on the fluorene scaffold. []
ANone: While Fluorenol itself is not typically employed as a catalyst, it serves as a building block for various catalytically active compounds. For example, poly(vinylfluorenol), a polymer derived from 2-vinylfluorenol, shows potential in reversible hydrogen release and fixation when combined with an iridium catalyst. []
ANone: Computational methods provide valuable insights into the properties and behavior of Fluorenol:
- Molecular Dynamics (MD) simulations: MD simulations help understand the conformational dynamics of Fluorenol oligomers in different environments, including their aggregation behavior in solutions. []
- Time-Dependent Density Functional Theory (TDDFT) calculations: TDDFT calculations are utilized to investigate the electronic transitions and excited state properties of Fluorenol, particularly in the context of its photochemical reactions and spectral shifts upon aggregation. [, ]
- Molecular Mechanics and Semi-empirical calculations: These calculations are useful for predicting the geometry and conformational preferences of Fluorenol derivatives, as exemplified in the study of diol host compounds featuring anthracene and 9-fluorenol units. []
ANone: Modifying the Fluorenol structure significantly impacts its properties. For example, introducing a chiral (R)-2-octyloxy side chain and either a fluorenone or chiral fluorenol core leads to liquid crystals. Notably, the fluorenol-based mesogens show higher stability and wider temperature range of the SmC phase compared to their fluorenone counterparts, likely due to intermolecular hydrogen bonding facilitated by the hydroxyl group. [, ]
ANone: Substituents significantly alter the photochemical behavior of Fluorenol derivatives. The presence of hydroxyl groups at different positions, for example, can dramatically change the photosolvolysis mechanism. While 1-hydroxy-9-fluorenol photosolvolyzes through a long-lived fluorenyl quinone methide intermediate, 2-hydroxy-9-fluorenol reacts via a short-lived intermediate similar to the 9-fluorenyl cation. [] Furthermore, the introduction of electron-donating dimethylamino groups contributes to the formation of an exceptionally long-lived fluorenyl cation upon photolysis, with implications for uncaging applications. []
ANone: While specific formulation strategies for Fluorenol are not detailed in the provided research, general approaches to enhance stability include:
ANone: While specific SHE regulations aren't outlined in the provided research, general laboratory safety practices apply:
ANone: Fluorenol research extends across various disciplines:
- Organic Chemistry: Synthetic routes for Fluorenol and its derivatives are constantly being explored and optimized, leveraging reactions like directed metalation, cross-coupling, and [2+2+2] cyclotrimerization. [, , , , ]
- Materials Science: Fluorenol-based compounds have shown promise in material science applications, particularly in the development of liquid crystals with unique properties for display technologies. [, ]
- Supramolecular Chemistry: The ability of Fluorenol derivatives to form inclusion compounds with a variety of guest molecules has led to investigations in supramolecular chemistry, exploring their potential in host-guest systems for various applications like separation and sensing. [, , ]
- Photochemistry: The photochemical properties of Fluorenol and its derivatives, particularly the generation of fluorenyl cations upon irradiation, have garnered significant interest for applications in photoremovable protecting groups (caging groups) and as potential photobases. [, , , ]
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